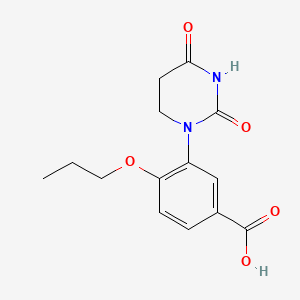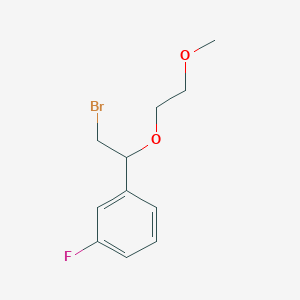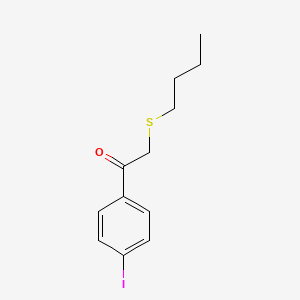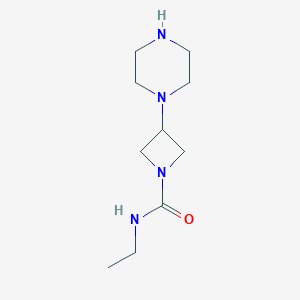
3-(2,4-Dioxohexahydropyrimidin-1-yl)-4-propoxy-benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,4-dioxo-1,3-diazinan-1-yl)-4-propoxybenzoic acid: is an organic compound that belongs to the family of benzoic acid derivatives
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,4-dioxo-1,3-diazinan-1-yl)-4-propoxybenzoic acid typically involves a multi-step reaction process. One common method includes the reaction of 2-aminobenzamide, dimethyl malonate, p-anisidine, and p-nitrobenzaldehyde under reflux conditions in ethanol. This reaction proceeds through a one-pot, four-component reaction mechanism.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to maintain the integrity of the compound and minimize by-products.
化学反应分析
Types of Reactions: 3-(2,4-dioxo-1,3-diazinan-1-yl)-4-propoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diazepanone ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted diazepanone derivatives.
科学研究应用
Chemistry: In chemistry, 3-(2,4-dioxo-1,3-diazinan-1-yl)-4-propoxybenzoic acid is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development and biochemical studies.
Medicine: In medicine, 3-(2,4-dioxo-1,3-diazinan-1-yl)-4-propoxybenzoic acid is explored for its therapeutic potential. It is investigated for its anti-inflammatory and anti-cancer properties, making it a promising compound for pharmaceutical research.
Industry: In the industrial sector, this compound is used in the development of new materials with specific properties. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymers.
作用机制
The mechanism of action of 3-(2,4-dioxo-1,3-diazinan-1-yl)-4-propoxybenzoic acid involves its interaction with molecular targets such as enzymes and receptors. The diazepanone ring allows for specific binding to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, including anti-inflammatory and anti-cancer activities.
相似化合物的比较
2-(2,4-Dioxo-1,3-diazinan-1-yl)acetic acid: This compound shares the diazepanone ring but differs in the substituent on the benzoic acid moiety.
4-(2,4-Dioxo-1,3-diazinan-1-yl)-3-methylbenzoic acid: Similar structure with a methyl group instead of a propoxy group.
Uniqueness: 3-(2,4-dioxo-1,3-diazinan-1-yl)-4-propoxybenzoic acid is unique due to its propoxy substituent, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
属性
分子式 |
C14H16N2O5 |
|---|---|
分子量 |
292.29 g/mol |
IUPAC 名称 |
3-(2,4-dioxo-1,3-diazinan-1-yl)-4-propoxybenzoic acid |
InChI |
InChI=1S/C14H16N2O5/c1-2-7-21-11-4-3-9(13(18)19)8-10(11)16-6-5-12(17)15-14(16)20/h3-4,8H,2,5-7H2,1H3,(H,18,19)(H,15,17,20) |
InChI 键 |
HUDBAVPJVDDVNF-UHFFFAOYSA-N |
规范 SMILES |
CCCOC1=C(C=C(C=C1)C(=O)O)N2CCC(=O)NC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-Azabicyclo[3.1.1]heptane-1-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B15300735.png)




![tert-butyl N-{4-[(4-{[(tert-butoxy)carbonyl]amino}butyl)(methyl)amino]butyl}carbamate](/img/structure/B15300770.png)
![Rac-(1R,5R)-1-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B15300773.png)

![N-[(1r,3r)-3-(difluoromethyl)cyclobutyl]benzamide](/img/structure/B15300791.png)
![4-(Aminomethyl)bicyclo[2.1.1]hexane-2-carboxylicacidhydrochloride](/img/structure/B15300805.png)


![4-Chloro-2',3,5'-trimethyl-2'h-[1,3'-bipyrazole]-4'-carbaldehyde](/img/structure/B15300819.png)
